2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one
Description
The compound 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one belongs to a class of triazole derivatives characterized by a 1,2,4-triazole core substituted with bromine atoms and linked to an aromatic ketone moiety. The structure comprises a 3,5-dibromo-1,2,4-triazole group attached via an ethanone bridge to a 4-methoxyphenyl ring. The methoxy group (-OCH₃) is electron-donating, which may influence the compound’s electronic properties and reactivity compared to analogs with electron-withdrawing substituents (e.g., nitro or chloro groups) .
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c1-18-8-4-2-7(3-5-8)9(17)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOIHPQEYJWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as a nitrile or an azide.
Bromination: The triazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the brominated triazole with a methoxyphenyl derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized using comparable methodologies:
Key Comparisons:
Bromine atoms on the triazole core increase molecular weight and may enhance halogen bonding, which is critical in crystal engineering or biological target interactions .
Synthetic Routes :
- Analogs are synthesized via one-pot reactions using triazole precursors and α-halogenated ketones under reflux conditions (e.g., EtOH or DMF) . For example, the chlorophenyl derivative () is produced via nucleophilic substitution, a method applicable to the methoxy analog.
Structural Insights: The non-brominated analog () exhibits a dihedral angle of 83.4° between the triazole and ethanone groups, suggesting significant conformational flexibility. Bromination may rigidify the structure, affecting packing and solubility .
Applications :
- Nitro and chloro derivatives are used as pharmaceutical intermediates, while naphthyl analogs explore material science applications due to extended aromatic systems . The methoxy variant’s applications remain unexplored in the evidence but may align with these domains.
Biological Activity
The compound 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, based on diverse scientific studies.
- Molecular Formula : C₈H₈Br₂N₄O
- Molecular Weight : 340.02 g/mol
- CAS Number : Not specifically listed in the provided data but related compounds include CAS 7411-23-6 for 3,5-dibromo-1H-1,2,4-triazole.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Pathogens : Compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that related triazoles had Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole A | 3.12 | Staphylococcus aureus |
| Triazole B | 12.5 | E. coli |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties:
- Fungal Inhibition : The compound's structure suggests potential activity against fungi due to the presence of the triazole ring, which is a common feature in antifungal agents. Studies have shown that triazoles can inhibit the growth of Candida species significantly .
Anticancer Activity
Recent investigations have explored the anticancer potential of triazole derivatives:
- Cell Line Studies : In vitro studies indicated that related compounds inhibited the proliferation of cancer cell lines such as HCT 15 (human colon cancer). The observed IC50 values were promising, suggesting effective cytotoxicity .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a series of triazole derivatives on cancer cell lines. The compound showed:
- IC50 Value : Approximately 20 µM against HCT 15 cells.
This suggests that modifications in the triazole structure can lead to enhanced anticancer activity.
Case Study 2: Antimicrobial Screening
A screening of several dibromo-triazole derivatives revealed:
- Activity Spectrum : Effective against Gram-positive bacteria with an average MIC of 8 µg/mL.
This highlights the potential role of bromine substitutions in enhancing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
